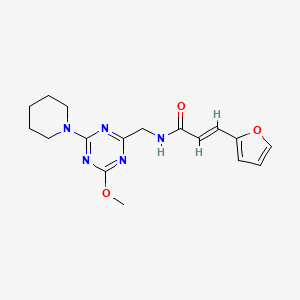

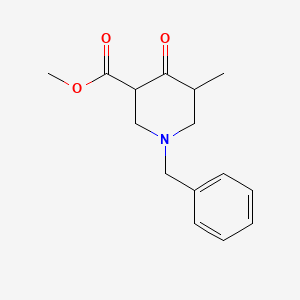

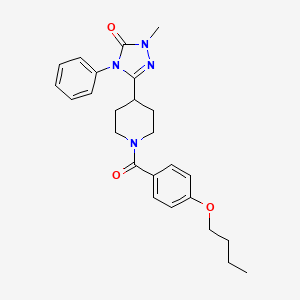

![molecular formula C19H24N4O B2943906 2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-16-3](/img/structure/B2943906.png)

2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their high impact and significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A microwave-assisted copper-catalyzed approach has also been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of Pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Additionally, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to transform synthesized glycone and aglycone intermediates .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been extensively studied. These compounds are synthesized through various chemical reactions, involving key intermediates such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. The structural elucidation of these compounds is achieved using techniques such as IR, MS, 1H-NMR, and 13C-NMR spectral data (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Biological Activities

These pyrazolo[1,5-a]pyrimidine derivatives have been screened for their cytotoxic activities against various cancer cell lines. The research indicates that certain derivatives exhibit promising cytotoxic effects, particularly against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Regioselective Synthesis and Pharmacological Evaluation

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs has been achieved using environmentally benign methods. These methods utilize ultrasound irradiation and aqueous media, facilitating the synthesis process and enhancing yield. The synthesized compounds have been evaluated for their anti-inflammatory and anti-cancer activities, showing promising results. This suggests their potential application in developing new therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have been studied for their potential impact in medicinal chemistry . They have been found to have anticancer potential and enzymatic inhibitory activity . .

Biochemical Pathways

Given the anticancer and enzymatic inhibitory activity of similar compounds, it’s likely that it affects pathways related to cell growth and proliferation .

Result of Action

Similar compounds have been found to have anticancer effects, suggesting that they may lead to cell death or inhibit cell growth .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . The future directions in this field involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . There is also a focus on the potential applications of these compounds, particularly in the development of new drugs .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)21-19-12-16(22-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHLVIKDHDKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

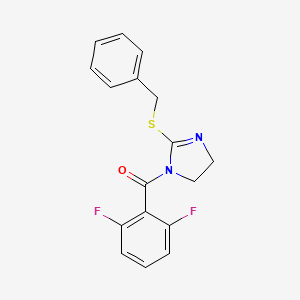

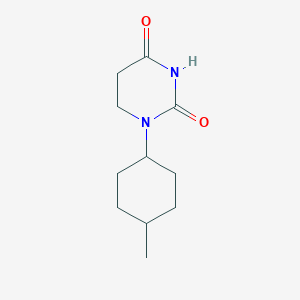

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)

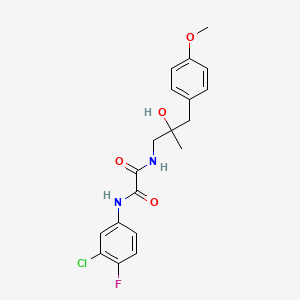

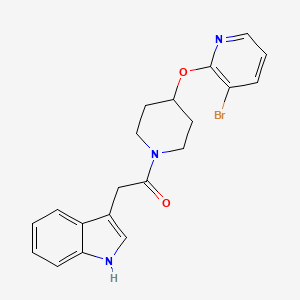

![methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2943830.png)

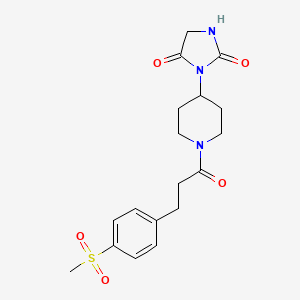

![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)

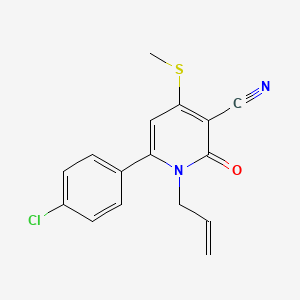

![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)

![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)